![molecular formula C6H3BrClN3 B3041956 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine CAS No. 438190-89-7](/img/structure/B3041956.png)
6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine
Overview
Description
6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine is a halogenated heterocyclic compound that is part of the imidazopyridine family. These compounds are of significant interest due to their diverse range of biological activities and their use as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of halogenated imidazopyridines, such as 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine, can be achieved through various methods. One approach involves the regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite/bromite as the halogen source, which provides an efficient method for the formation of C–Cl or C–Br bonds . Another method includes microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation, which has been shown to be an efficient way to synthesize polysubstituted imidazo[1,2-a]pyridine derivatives .
Molecular Structure Analysis
The molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a derivative of 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine, has been investigated using single crystal X-ray diffraction data. The compound crystallizes in the monoclinic space group and its structure is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions .
Chemical Reactions Analysis
The reactivity of halogenated imidazopyridines allows for further functionalization and the creation of a wide array of derivatives. For instance, 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized, demonstrating potential in biological applications such as antidiabetic and antioxidant activities . Additionally, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential tyrosyl-tRNA synthetase inhibitors, with molecular docking studies confirming their interaction with the target enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated imidazopyridines are influenced by their molecular structure. The presence of halogen atoms contributes to the density and molecular geometry, which in turn affect the compound's solubility, melting point, and reactivity. For example, the crystal structure of a 6-bromo-imidazo[4,5-b]pyridine derivative was found to have a density of 1.683 g·cm−3 . These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Corrosion Inhibition
6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine derivatives have been explored as effective inhibitors for mild steel corrosion in acidic environments. Studies demonstrate that these derivatives, including 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, exhibit high inhibition performance, with efficiency reaching up to 90% in certain cases. Techniques like Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, and Density Functional Theory support these findings (Saady et al., 2021).
Anticancer and Antimicrobial Activity
Imidazo[4,5-b]pyridine derivatives, including 6-bromo-2-(substituted)-3 H -imidazo[4,5-b]pyridines, have been synthesized and tested for their anticancer and antimicrobial properties. Certain derivatives have shown prominent activity against breast cancer cell lines and bacterial strains, suggesting that this chemical structure could be a promising template for developing new therapeutic agents (Shelke et al., 2017).
Chemical Synthesis and Structural Analysis
The compound has been utilized in various chemical synthesis processes, including nitration and halogenation of imidazo[4,5-b]pyridine derivatives. These processes are crucial in creating specific structures for further research and potential applications in various fields, including pharmaceuticals (Smolyar et al., 2007). Additionally, studies on the crystal and molecular structure of similar compounds, like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, provide insights into their molecular geometry and intermolecular interactions, which are essential for understanding their behavior in different environments (Rodi et al., 2013).
Interface Adsorption Behavior
Investigations into the adsorption behavior of 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine on mild steel surfaces in acidic media have contributed to understanding the molecular interactions at interfaces. This understanding is critical for designing compounds with targeted properties, such as improved corrosion inhibition (Saady et al., 2020).
Enzyme Inhibition
Recent research includes the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives as potential inhibitors of tyrosyl-tRNA synthetase, an enzyme critical in protein synthesis. Such studies are pivotal in drug discovery, particularly for designing new antibacterial agents (Jabri et al., 2023).
Future Directions
The future directions of research on “6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine” and related compounds could involve further exploration of their therapeutic potential, given their ability to influence numerous disease conditions . Additionally, the development of new synthetic methods could also be a focus of future research .
Mechanism of Action
Target of Action
Similar compounds in the imidazo[4,5-b]pyridine class have been found to interact with ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It’s known that the compound can undergo reactions with halogenated derivatives under phase transfer catalysis conditions, leading to effects on two positions: the nitrogen at position 3 (n3) and at position 4 (n4) .
Biochemical Pathways
Related imidazo[4,5-b]pyridine compounds have been associated with the activation of nf-kappab, a protein complex that controls transcription of dna and plays a key role in cellular responses to stimuli .
Result of Action
Similar compounds in the imidazo[4,5-b]pyridine class have been associated with antimicrobial features .
properties
IUPAC Name |
6-bromo-2-chloro-1H-imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHOOPTUPYPNPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267297 | |
Record name | 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine | |
CAS RN |
438190-89-7 | |
Record name | 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438190-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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